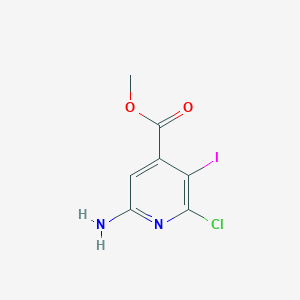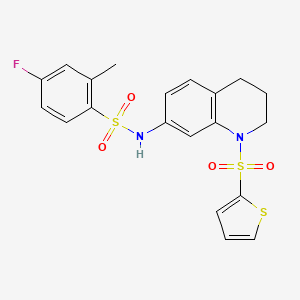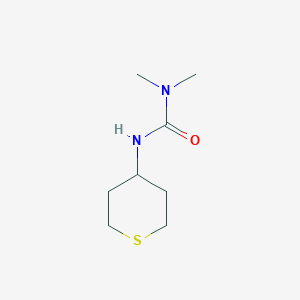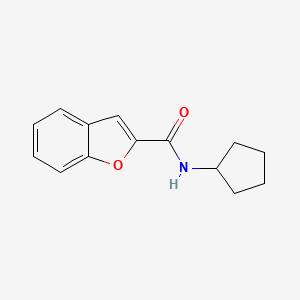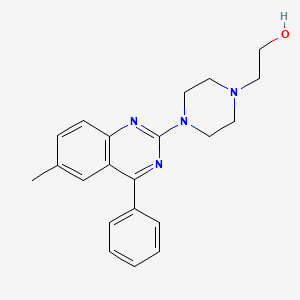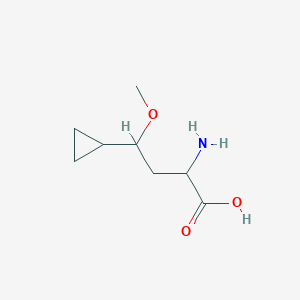![molecular formula C15H12ClF3N2OS B2440337 2-cloro-N-(2-(trifluorometil)fenil)-6,7-dihidrotieno[3,2-c]piridina-5(4H)-carboxamida CAS No. 2034417-50-8](/img/structure/B2440337.png)
2-cloro-N-(2-(trifluorometil)fenil)-6,7-dihidrotieno[3,2-c]piridina-5(4H)-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C15H12ClF3N2OS and its molecular weight is 360.78. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, que incluyen el compuesto en cuestión, son un motivo estructural clave en los ingredientes agroquímicos activos . Se utilizan principalmente en la protección de cultivos contra plagas . Fluazifop-butilo fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de trifluorometilpiridina se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen el grupo trifluorometilpiridina han obtenido la aprobación de comercialización, y muchos candidatos están actualmente en ensayos clínicos .
Aplicaciones Veterinarias
Dos productos veterinarios que contienen el grupo trifluorometilpiridina han obtenido la aprobación de comercialización . Es probable que estos productos aprovechen las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina .
Síntesis de Marcos Metal-Orgánicos (MOFs)
Las trifluorometilpiridinas se pueden utilizar en la síntesis de marcos metal-orgánicos (MOFs) . Los MOFs son compuestos que consisten en iones metálicos o grupos coordinados a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales.
Preparación de Trifluorometilpiridillitios
Las trifluorometilpiridinas se pueden utilizar en la preparación de trifluorometilpiridillitios mediante reacción de metalación . Esta reacción es un método para formar enlaces carbono-metal.
Síntesis de Sales de Metioduro
Las trifluorometilpiridinas se pueden utilizar en la síntesis de sales de metioduro . Estas sales se utilizan a menudo en la síntesis orgánica como fuente de iones yoduro.
Funcionalización Regioexhaustiva
2-Cloro-5-(trifluorometil)piridina, un compuesto relacionado, se puede utilizar como sustrato modelo para investigar la funcionalización regioexhaustiva . Este es un proceso donde todos los sitios posibles de una molécula se modifican.
Síntesis de Piridinas Fluoradas
Las trifluorometilpiridinas se pueden utilizar en la síntesis de piridinas fluoradas . Estos compuestos tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia del(los) fuerte(s) sustituyente(s) atractor(es) de electrones en el anillo aromático .
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests . This suggests that they may affect biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines may influence these properties .
Result of Action
The use of trifluoromethylpyridines in the protection of crops from pests suggests that they may have effects at the molecular and cellular level that contribute to pest resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a stimulant and may be harmful to the eyes, skin, and respiratory tract . It should be used in well-ventilated areas and stored in cool, dry, ventilated places . These precautions suggest that the compound’s action, efficacy, and stability can be influenced by environmental conditions such as ventilation, temperature, and humidity.
Propiedades
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c16-13-7-9-8-21(6-5-12(9)23-13)14(22)20-11-4-2-1-3-10(11)15(17,18)19/h1-4,7H,5-6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOVBRPDNABAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)


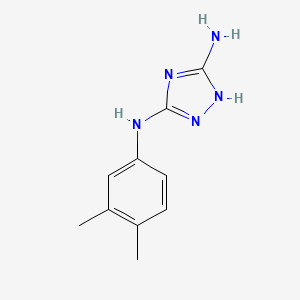

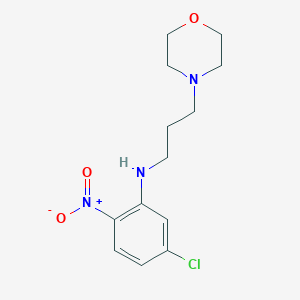
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)

